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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15590708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of

2-Deacetyltaxuspine X in various matrices, particularly from Taxus species. The

methodologies described are based on established analytical techniques for taxoid

compounds, primarily focusing on Ultra-Performance Liquid Chromatography coupled with

Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction
2-Deacetyltaxuspine X is a diterpenoid compound belonging to the taxane family, which

includes the well-known anticancer drug, paclitaxel. These compounds are of significant

interest in pharmaceutical research due to their potential biological activities. Accurate and

precise quantification of 2-Deacetyltaxuspine X is crucial for various applications, including

phytochemical analysis of Taxus species, quality control of herbal preparations, and

pharmacokinetic studies. This document outlines a reliable and sensitive UPLC-MS/MS method

for this purpose.

Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is suitable for the extraction of 2-Deacetyltaxuspine X from plant matrices such

as the leaves and stems of Taxus species.
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Materials:

Dried and powdered plant material (Taxus sp.)

80% Methanol (HPLC grade)

Conical flasks (50 mL) with stoppers

Analytical balance

Ultrasonic bath

Centrifuge

Syringe filters (0.22 µm, PTFE or nylon)

Vials for UPLC analysis

Procedure:

Weigh accurately 0.1 g of the powdered plant material and place it into a 50 mL conical flask.

Add 25 mL of 80% methanol solution to the flask.

Stopper the flask and place it in an ultrasonic bath.

Extract the sample for 30 minutes at a frequency of 40 kHz and a power of 300 W.

After extraction, centrifuge the sample at 4000 rpm for 10 minutes.

Carefully collect the supernatant.

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification
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This section details the instrumental parameters for the quantification of 2-Deacetyltaxuspine
X.

Instrumentation:

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Column: A C18 column is recommended for the separation of taxoids. A common choice is

an Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Column Temperature: 35°C.

Injection Volume: 2-5 µL.

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B,

gradually increasing to elute the compound of interest, followed by a wash and re-

equilibration step. An example gradient is provided in the table below.

Time (min) Flow Rate (mL/min) %A %B

0.0 0.3 95 5

2.0 0.3 50 50

4.0 0.3 5 95

5.0 0.3 5 95

5.1 0.3 95 5

7.0 0.3 95 5
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Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Scan Mode: Multiple Reaction Monitoring (MRM).

Capillary Voltage: 3.0 kV.

Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Cone Gas Flow: 50 L/h.

Desolvation Gas Flow: 800 L/h.

MRM Transition for 2-Deacetyltaxuspine X: The specific MRM transitions (precursor ion →

product ion) for 2-Deacetyltaxuspine X need to be determined experimentally. This is

achieved by infusing a standard solution of the compound into the mass spectrometer and

identifying the parent ion and its most abundant and stable fragment ions.

Precursor Ion: The precursor ion will likely be the protonated molecule [M+H]⁺. The

molecular formula for 2-Deacetyltaxuspine X is C39H48O13, with a molecular weight of

724.79. Therefore, the expected precursor ion would be at m/z 725.3.

Product Ions: The product ions are generated by collision-induced dissociation (CID) of the

precursor ion. Common fragmentation patterns for taxoids involve the loss of acetyl groups,

water, and parts of the ester side chains.

Two transitions are typically monitored for each analyte: one for quantification (quantifier) and

one for confirmation (qualifier).

Data Presentation
The following tables summarize the expected quantitative data from a validated method. These

values are based on typical performance for taxoid analysis and should be established

specifically for 2-Deacetyltaxuspine X during method validation.
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Table 1: UPLC-MS/MS Method Validation Parameters for Taxoid Analysis.

Parameter Typical Value

Linearity (r²) > 0.99

Limit of Detection (LOD) 0.1 - 1.0 ng/mL

Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL

Precision (%RSD) < 15%

Accuracy (%Recovery) 85 - 115%

Matrix Effect Should be assessed and minimized

Table 2: Example MRM Transitions for Common Taxoids (for reference).[1]

Compound Precursor Ion (m/z)
Product Ion (m/z) -
Quantifier

Product Ion (m/z) -
Qualifier

Paclitaxel 854.4 569.3 286.1

10-Deacetylbaccatin

III
545.3 327.1 105.1

Baccatin III 587.3 407.2 105.1

Cephalomannine 832.4 547.3 286.1
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Caption: Experimental workflow for the quantification of 2-Deacetyltaxuspine X.
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Caption: Logical diagram of Multiple Reaction Monitoring (MRM) for mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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